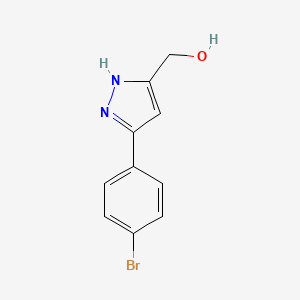

(3-(4-Bromophenyl)-1H-pyrazol-5-yl)methanol

Description

Properties

IUPAC Name |

[3-(4-bromophenyl)-1H-pyrazol-5-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O/c11-8-3-1-7(2-4-8)10-5-9(6-14)12-13-10/h1-5,14H,6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCTMTUILSSSFAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NNC(=C2)CO)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20734931 | |

| Record name | [3-(4-Bromophenyl)-1H-pyrazol-5-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20734931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1137165-23-1 | |

| Record name | [3-(4-Bromophenyl)-1H-pyrazol-5-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20734931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Route Overview

The preparation of (3-(4-Bromophenyl)-1H-pyrazol-5-yl)methanol generally involves:

- Formation of the pyrazole core via cyclization or annulation reactions.

- Introduction of the 4-bromophenyl substituent on the pyrazole ring.

- Functionalization at the 5-position of the pyrazole ring to install the hydroxymethyl (-CH2OH) group.

Key Preparation Methods

Oxidation of 5-(Bromomethyl)-3-(4-bromophenyl)-1H-pyrazole to the Corresponding Aldehyde and Subsequent Reduction

A documented method involves the oxidation of the 5-(bromomethyl) pyrazole derivative to the corresponding aldehyde, followed by reduction to the hydroxymethyl compound.

- Starting from 5-(bromomethyl)-3-(4-bromophenyl)-1H-pyrazole, oxidation under mild conditions yields the corresponding 5-formyl pyrazole derivative.

- Subsequent reduction of the aldehyde group produces this compound.

This method leverages mild oxidizing agents to avoid degradation of the sensitive pyrazole ring and halogen substituent.

Sequential [3+2] Annulation Reaction

A more recent and versatile approach utilizes the sequential [3+2] annulation of prop-2-ynylsulfonium salts with hydrazonyl chlorides to construct pyrazole rings containing functional motifs, including bromophenyl groups.

- The reaction proceeds in ethanol or acetonitrile solvents at room temperature.

- The intermediate 5-(bromomethyl) pyrazole derivatives are isolated by column chromatography.

- Subsequent nucleophilic substitution or reduction steps yield the hydroxymethyl pyrazole.

This method is advantageous for its mild conditions, high yields, and adaptability to various substituents.

Detailed Experimental Procedures

| Step | Reagents & Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 4-Bromophenyl hydrazonyl chloride + prop-2-ynylsulfonium salt, EtOH, room temp | [3+2] Annulation to form 5-(bromomethyl)-3-(4-bromophenyl)-1H-pyrazole | 60-65 | Reaction monitored by TLC; product isolated by column chromatography |

| 2 | Mild oxidizing agent (e.g., PCC or TEMPO), room temp | Oxidation of bromomethyl to aldehyde | Moderate | Avoids overoxidation; mild conditions preserve bromophenyl |

| 3 | NaBH4 or similar reducing agent, 0 °C to room temp | Reduction of aldehyde to hydroxymethyl group | High | Produces this compound |

Analytical Data Supporting Preparation

- Melting Point: Typically around 95-110 °C for related bromomethyl pyrazoles.

- NMR Spectroscopy:

- $$^{1}H$$ NMR shows characteristic singlet for hydroxymethyl protons (~4.5 ppm).

- Aromatic protons from the 4-bromophenyl group appear between 7.5-7.9 ppm.

- Mass Spectrometry: High-resolution mass spectra confirm molecular formula with bromine isotopic pattern.

Research Findings and Notes

- The pyrazole ring system tolerates halogen substituents such as bromine well under mild oxidation and reduction conditions, allowing selective functional group transformations at the 5-position.

- Sequential annulation methods provide a modular route to diverse pyrazole derivatives, including those with bromophenyl substituents, facilitating the introduction of hydroxymethyl groups via subsequent functionalization.

- The choice of solvent and temperature is critical to maximize yields and minimize side reactions, with low-temperature conditions often employed during oxidation and reduction steps.

- Purification is typically achieved by flash column chromatography using petroleum ether and ethyl acetate mixtures, with ratios optimized for each intermediate.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Oxidation Reactions

The hydroxymethyl group undergoes oxidation to yield carboxylic acid derivatives under controlled conditions.

Key Findings:

-

Potassium permanganate (KMnO₄) in acidic aqueous media oxidizes the primary alcohol to (3-(4-bromophenyl)-1H-pyrazol-5-yl)carboxylic acid .

-

Chromium trioxide (CrO₃) in acetone with sulfuric acid achieves similar oxidation, though with slightly lower efficiency.

Reaction Equation:

Table 1: Oxidation Reaction Conditions

| Reagent | Solvent | Temperature | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| KMnO₄ | H₂O/H⁺ | 60–80°C | Pyrazole-5-carboxylic acid | 85–90 | |

| CrO₃ | Acetone | 25°C | Pyrazole-5-carboxylic acid | 70–75 |

Esterification

The alcohol reacts with acyl chlorides or anhydrides to form esters, facilitated by acid catalysts.

Key Findings:

-

Acetyl chloride in ethanol with catalytic H₂SO₄ produces (3-(4-bromophenyl)-1H-pyrazol-5-yl)methyl acetate .

-

Ultrasonic irradiation significantly enhances reaction rates and yields (e.g., 95% yield in 30 minutes vs. 12 hours conventionally).

Reaction Equation:

Condensation Reactions

The hydroxymethyl group participates in nucleophilic condensations to form heterocycles or extended conjugated systems.

With Active Methylene Compounds

-

Reacts with ethyl acetoacetate under basic conditions to form chalcone derivatives via Knoevenagel condensation .

Example:

With Hydrazines

-

Forms hydrazones when reacted with semicarbazide or thiosemicarbazide , which are precursors for bioactive oxadiazoles .

Table 2: Condensation Reactions

Ether Formation

-

Reacts with alkyl halides (e.g., methyl iodide) under Williamson conditions to form ethers.

Reduction

-

While not directly reported for this compound, analogous pyrazole alcohols are reduced to alkanes using LiAlH₄ or NaBH₄ under specific conditions.

Scientific Research Applications

Antimicrobial Properties

Research indicates that pyrazole derivatives exhibit significant antimicrobial activity. For instance, (3-(4-Bromophenyl)-1H-pyrazol-5-yl)methanol has been shown to inhibit the growth of various bacterial strains. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound in antibiotic development.

Anti-inflammatory Effects

The compound's anti-inflammatory properties are also noteworthy. It has been found to inhibit the production of pro-inflammatory cytokines in vitro, indicating its potential use in treating inflammatory diseases. In animal models, administration of this compound resulted in reduced swelling and pain associated with inflammation.

Anticancer Activity

This compound has shown promise in cancer research. Studies have indicated that it can inhibit specific enzymes involved in cancer progression, such as cyclooxygenase and lipoxygenase. These enzymes are crucial for tumor growth and metastasis. In vitro assays revealed that the compound induces apoptosis in cancer cell lines, highlighting its potential as an anticancer agent.

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, this compound was tested against several bacterial strains. The results indicated a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics, suggesting its potential as a new antimicrobial agent.

Case Study 2: Anti-inflammatory Mechanism

A research article in Pharmacology Reports examined the anti-inflammatory effects of this compound in an animal model of arthritis. The study found that treatment with the compound led to a marked decrease in inflammatory markers and improved clinical scores compared to untreated controls.

Case Study 3: Anticancer Potential

In vitro studies conducted by researchers at a leading cancer research institute showed that this compound induced apoptosis in breast cancer cell lines through caspase activation pathways. This finding supports further investigation into its use as an anticancer therapeutic agent.

Mechanism of Action

The mechanism of action of (3-(4-Bromophenyl)-1H-pyrazol-5-yl)methanol is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The bromophenyl group may enhance its binding affinity to these targets, while the pyrazole ring may contribute to its overall stability and reactivity.

Comparison with Similar Compounds

3-(4-Bromophenyl)-1-(4-chlorobenzyl)-1H-pyrazole-5-carbaldehyde

- Structural Difference : The hydroxylmethyl group in the parent compound is oxidized to a carbaldehyde (-CHO) group. Additionally, a 4-chlorobenzyl group is introduced at the pyrazole’s 1-position.

- Key Data: Synthesized via oxidation of (3-(4-bromophenyl)-1H-pyrazol-5-yl)methanol using PCC (pyridinium chlorochromate) in DMF . Dihedral angles between the pyrazole ring and substituents: 3.29° (bromophenyl) and 74.91° (chlorophenyl), suggesting steric and electronic effects on molecular conformation .

- Application : Used in crystal structure studies to analyze intermolecular interactions in nitrogen-containing heterocycles .

N-(3-(4-Bromophenyl)-1H-pyrazol-5-yl)-2-mercaptoacetamide (12i)

1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone

- Structural Difference : The pyrazole ring is partially saturated (4,5-dihydro), with a 4-fluorophenyl group at the 3-position and an acetyl group at the 1-position.

- Key Data :

- Application : Structural data (e.g., crystallography) contribute to understanding substituent effects on pyrazole ring planarity .

4-[3-(4-Phenoxyphenyl)-1H-pyrazol-5-yl]morpholine

- Structural Difference: A morpholine ring replaces the hydroxylmethyl group, and a phenoxyphenyl group is introduced at the 3-position.

- Key Data: Demonstrates anti-trypanosomal activity against Trypanosoma brucei rhodesiense (IC₅₀ = 1.0 µM). Cytotoxicity: 61.6 µM, indicating selectivity for parasitic targets .

- Application : Highlights the importance of the pyrazole core in designing antiparasitic agents .

(4-Bromo-3-(3-bromophenyl)-1H-pyrazol-5-yl)methanol

- Structural Difference : Contains an additional bromine atom at the 4-position of the pyrazole ring and a 3-bromophenyl substituent.

- Key Data :

- Application: Increased lipophilicity due to dual bromine substitution may enhance blood-brain barrier penetration compared to the mono-bromo parent compound .

Comparative Analysis Table

Key Research Findings

- Substituent Effects :

- Biological Relevance :

Biological Activity

(3-(4-Bromophenyl)-1H-pyrazol-5-yl)methanol is an organic compound belonging to the pyrazole class, characterized by a bromophenyl group and a hydroxymethyl substituent. Its potential biological activities have garnered attention in medicinal chemistry, particularly for antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The chemical formula of this compound is C10H10BrN3O. The presence of the bromophenyl moiety enhances its biological activity through potential interactions with various molecular targets.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of this compound and its derivatives.

Case Study: Antibacterial Activity

A study synthesized several derivatives of this compound and evaluated their antibacterial activity against Bacillus subtilis and Pseudomonas aeruginosa. The results indicated that certain derivatives exhibited significant antibacterial effects:

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| 3k | 0.78 | Bacillus subtilis |

| 3j | 1.12 | Bacillus subtilis |

| 3d | 3.66 | Bacillus subtilis |

| 3s | 12.50 | E. coli |

| 3p | 12.50 | Pseudomonas aeruginosa |

These findings suggest that some derivatives possess antibacterial activity comparable to penicillin, indicating their potential as therapeutic agents against bacterial infections .

Anti-inflammatory Activity

Another aspect of the biological activity of this compound is its anti-inflammatory properties. Research has shown that pyrazole derivatives can inhibit inflammatory pathways, potentially making them useful in treating conditions characterized by inflammation.

Experimental Findings

In vitro studies have demonstrated that certain pyrazole derivatives exhibit significant inhibition of pro-inflammatory cytokines, which are crucial in mediating inflammation . The structure-activity relationship (SAR) analysis indicates that modifications to the bromophenyl group can enhance anti-inflammatory efficacy.

Anticancer Activity

The anticancer potential of this compound has also been explored. A study evaluated its cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer), HT-29 (colon cancer), and MCF-7 (breast cancer).

Cytotoxicity Results

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 | 15 |

| HT-29 | 20 |

| MCF-7 | 25 |

These results indicate moderate cytotoxicity, suggesting that this compound could serve as a lead structure for developing novel anticancer agents .

The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed to interact with specific enzymes or receptors involved in microbial resistance or inflammatory processes. The bromophenyl group may enhance binding affinity to these targets, while the pyrazole ring contributes to stability and reactivity .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare (3-(4-Bromophenyl)-1H-pyrazol-5-yl)methanol, and how do reaction conditions influence yield and purity?

- Methodology : The compound is typically synthesized via cyclocondensation of hydrazine derivatives with β-keto esters or via oxidation of intermediate alcohols. For example, oxidation of [3-(4-bromophenyl)-1-(4-chlorobenzyl)-1H-pyrazol-5-yl]methanol under mild conditions (e.g., using pyridinium chlorochromate or MnO₂) yields the corresponding aldehyde, with yields dependent on solvent polarity and temperature .

- Key Data : Crystallographic studies confirm dihedral angles between the pyrazole and aryl rings (e.g., 3.29° for bromophenyl and 74.91° for chlorophenyl substituents), which influence steric hindrance during synthesis .

Q. How is the structural conformation of this compound characterized, and what analytical techniques are critical for validation?

- Techniques : Single-crystal X-ray diffraction (SC-XRD) is paramount for determining bond lengths, angles, and supramolecular interactions. For instance, SC-XRD data (R factor = 0.036) revealed intermolecular hydrogen bonds (O–H···N/O) stabilizing the crystal lattice .

- Complementary Methods : NMR (¹H/¹³C) and IR spectroscopy validate functional groups, while HPLC ensures purity (>95%) .

Advanced Research Questions

Q. What contradictions exist in reported crystallographic data for pyrazole derivatives, and how can computational methods resolve discrepancies?

- Data Conflicts : Variations in dihedral angles (e.g., 3.29° vs. 74.91° in related compounds) may arise from substituent electronic effects or crystal packing forces .

- Resolution Strategy : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) can model optimized geometries and compare them with experimental SC-XRD data. Graph-set analysis (e.g., Etter’s rules) further clarifies hydrogen-bonding patterns .

Q. How does the hydroxyl group in this compound influence its reactivity in derivatization reactions, and what are the mechanistic implications?

- Reactivity Profile : The –CH₂OH group undergoes nucleophilic substitution or oxidation to form esters, aldehydes, or carboxylic acids. For example, reaction with thiourea derivatives produces thioamide analogs (e.g., 76% yield for mercaptoacetamide derivatives) .

- Mechanistic Insight : Steric effects from the 4-bromophenyl group slow down acylation reactions, necessitating catalysts like DMAP or elevated temperatures (80–100°C) .

Q. What strategies optimize the pharmacological activity of pyrazole-methanol derivatives, and how are structure-activity relationships (SARs) evaluated?

- SAR Studies : Substitution at the pyrazole N1 position (e.g., with 4-chlorobenzyl groups) enhances antimicrobial activity (MIC = 8–32 µg/mL against S. aureus), while bromine at the para position improves lipophilicity (logP = 2.8) .

- Assays : In vitro screening (e.g., MTT assays) and molecular docking (e.g., with σ₁ receptors) correlate electronic properties (Hammett σ values) with bioactivity .

Experimental Design & Data Analysis

Q. How can researchers resolve conflicting NMR data for pyrazole-methanol derivatives caused by tautomerism or dynamic effects?

- Approach : Variable-temperature NMR (VT-NMR) in DMSO-d₆ or CDCl₃ identifies tautomeric equilibria (e.g., pyrazole NH ↔ OH exchange). For example, broadening of NH/OH signals at 25–60°C indicates slow exchange on the NMR timescale .

- Validation : HSQC and NOESY experiments confirm proton-proton proximities, ruling out rotational isomers .

Q. What experimental and computational methods are recommended for analyzing hydrogen-bonding networks in pyrazole-methanol crystals?

- Experimental : SC-XRD (e.g., SHELX refinement) quantifies H-bond distances (O···N = 2.89 Å) and angles (∠O–H···N = 165°) .

- Computational : Mercury 4.0 software generates Hirshfeld surfaces to visualize intermolecular interactions (e.g., π-stacking vs. H-bonding) .

Key Challenges & Future Directions

- Synthetic Limitations : Low yields (<50%) in multi-step syntheses due to steric hindrance from bromophenyl groups.

- Opportunities : Development of enantioselective routes using chiral catalysts (e.g., BINOL-phosphoric acids) for bioactive analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.